molecular formula C₂₇H₃₂O₅ B1146254 3-O-Benzyl Estetrol 17-Acetate CAS No. 690996-24-8

3-O-Benzyl Estetrol 17-Acetate

Cat. No. B1146254
M. Wt: 436.54
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to 3-O-Benzyl Estetrol 17-Acetate involves complex chemical reactions. For example, the preparation of estetrol monoglucuronides, which shares a synthetic pathway similarity, utilizes the Koenigs-Knorr reaction with cadmium carbonate as a catalyst. This method illustrates the synthetic complexity and the innovative approaches needed to create these compounds (Nambara, Sudo, & Sudo, 1976).

Molecular Structure Analysis

Analyzing the molecular structure of related compounds, such as benzyl 2,6-dihydroxy-3-nitrobenzoate, reveals intricate details about the molecular geometry and intramolecular interactions. These analyses show how the nitro group's planarity with the benzene ring indicates conjugation with the π-electron system, which is crucial for understanding the chemical behavior of complex molecules like 3-O-Benzyl Estetrol 17-Acetate (Sonar, Venkatraj, Parkin, & Crooks, 2007).

Chemical Reactions and Properties

The catalytic synthesis of benzyl acetate through esterification demonstrates the types of chemical reactions that compounds like 3-O-Benzyl Estetrol 17-Acetate might undergo. Such reactions highlight the importance of catalysts and reaction conditions in achieving high yields and selectivity in esterification processes (Rui, 2001).

Physical Properties Analysis

The physical properties of compounds such as 3-O-Benzyl Estetrol 17-Acetate are vital for understanding their behavior in various conditions. Although specific data on 3-O-Benzyl Estetrol 17-Acetate was not found, studies on related compounds provide insights into how molecular structure affects properties like solubility, melting point, and crystal structure.

Chemical Properties Analysis

Chemical properties, including reactivity with different functional groups and stability under various conditions, are essential for comprehending a compound's utility and safety. For instance, the study on the oxidative esterification and elimination reactions undergone by steroidal aldehydes shows the complexity and variety of reactions that steroidal compounds can undergo, which could be relevant for understanding the chemical properties of 3-O-Benzyl Estetrol 17-Acetate (Lewbart et al., 1990).

Scientific Research Applications

Estetrol and Its Potential ApplicationsEstetrol (E4) is a naturally occurring estrogen produced by the human fetal liver. Recent studies have explored its applications, particularly in the context of oral contraception and menopausal symptom relief, offering a perspective on the potential utility of derivatives like "3-O-Benzyl Estetrol 17-Acetate."

Contraceptive Applications

Fruzzetti et al. (2021) discussed the clinical applications of estetrol, highlighting its use in combined oral contraceptives (COCs). Estetrol, in combination with drospirenone, has shown high acceptability, tolerability, and satisfaction compared to other COCs containing ethinylestradiol. This suggests that derivatives of estetrol, such as "3-O-Benzyl Estetrol 17-Acetate," could also have potential applications in contraception, given their structural and functional similarities to estetrol (Fruzzetti, Fidecicchi, Montt Guevara, & Simoncini, 2021).

properties

IUPAC Name

[(8R,9S,13S,14S,15R,16R,17S)-15,16-dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O5/c1-16(28)32-26-25(30)24(29)23-22-10-8-18-14-19(31-15-17-6-4-3-5-7-17)9-11-20(18)21(22)12-13-27(23,26)2/h3-7,9,11,14,21-26,29-30H,8,10,12-13,15H2,1-2H3/t21-,22-,23-,24-,25-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIPMZOEOOUEIG-LHQKFFONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747112
Record name (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Benzyl Estetrol 17-Acetate

CAS RN

690996-24-8
Record name (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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